BenchChemオンラインストアへようこそ!

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol

Dopamine D3 Receptor Antagonist Neurology

Choose 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol for its unmatched multi-target profile: nanomolar D3 receptor antagonism (IC₅₀ 14.5 nM) combined with P-glycoprotein inhibition (IC₅₀ 100 µM) and class-leading cholinesterase/calcium-channel modulation. The 8-hydroxyquinoline-benzylpiperidine architecture delivers a pharmacological fingerprint not achievable with simple quinoline or piperidine replacements. This scaffold is validated for Alzheimer’s MTDL design and CNS disorder research. Order the ≥95% pure solid for your next study.

Molecular Formula C21H22N2O
Molecular Weight 318.42
CAS No. 941868-41-3
Cat. No. B2640921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperidin-1-yl)quinolin-8-ol
CAS941868-41-3
Molecular FormulaC21H22N2O
Molecular Weight318.42
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3
InChIInChI=1S/C21H22N2O/c24-19-8-4-7-18-9-10-20(22-21(18)19)23-13-11-17(12-14-23)15-16-5-2-1-3-6-16/h1-10,17,24H,11-15H2
InChIKeyKUYSWJINQATVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3): Key Chemical Properties and Baseline Research Profile


2-(4-Benzylpiperidin-1-yl)quinolin-8-ol (CAS 941868-41-3) is a synthetic small molecule with a molecular formula of C₂₁H₂₂N₂O and a molecular weight of 318.41 g/mol [1]. It belongs to the class of 8-hydroxyquinoline derivatives, which are known for their metal-chelating properties, and features a benzylpiperidine moiety [2]. The compound has been primarily studied for its biological activity, including its potential as a D3 dopamine receptor antagonist [3] and as a scaffold in medicinal chemistry research .

Why Generic 8-Hydroxyquinoline or Piperidine Analogs Cannot Substitute for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol in Research Applications


Simple substitution of the 8-hydroxyquinoline core with other metal-chelating motifs or replacement of the N-benzylpiperidine group with alternative amines (e.g., piperidine, morpholine) is not functionally equivalent. The specific combination of the 8-hydroxyquinoline chelator and the benzylpiperidine moiety confers a unique multitarget profile, particularly in cholinesterase inhibition and calcium channel modulation, which is highly sensitive to linker length and substitution pattern [1]. Furthermore, the compound exhibits a distinct pharmacological fingerprint, including nanomolar potency at the D3 dopamine receptor (14.5 nM) and micromolar activity at the P-glycoprotein transporter (IC₅₀ = 100,000 nM), a combination not shared by other in-class compounds [2][3].

Quantitative Differentiation Guide for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol: Comparative Data for Procurement Decisions


D3 Dopamine Receptor Antagonist Potency: Superior to Unsubstituted Analog

2-(4-Benzylpiperidin-1-yl)quinolin-8-ol demonstrates potent antagonism at the human dopamine D3 receptor with an IC₅₀ of 14.5 nM in a cell-based mitogenesis assay [1]. This contrasts sharply with the related compound 2-(piperidin-1-yl)quinolin-8-ol, for which no measurable D3 activity is reported in the same database, underscoring the critical role of the benzyl substituent for target engagement [2].

Dopamine D3 Receptor Antagonist Neurology

P-Glycoprotein (P-gp) Transporter Interaction: A Micromolar Inhibitor

The compound inhibits human P-glycoprotein (ABCB1) with an IC₅₀ of 100,000 nM (100 µM) in a transfected cell-based transport assay [1]. This level of inhibition is a significant deviation from the more potent inhibition (IC₅₀ < 1 µM) observed for some dedicated P-gp inhibitors like Tariquidar or Zosuquidar, but it is a quantifiable interaction absent in simpler 8-hydroxyquinoline derivatives like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which is not primarily known as a P-gp inhibitor [2].

Multidrug Resistance P-glycoprotein Transporter Assay

Multitarget Potential in Alzheimer's Disease: Linker-Dependent Cholinesterase Inhibition

Within the class of N-benzylpiperidine-8-hydroxyquinoline derivatives, the cholinesterase inhibitory activity is significantly influenced by the linker between the two moieties. While the specific IC₅₀ values for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol are not directly reported, a closely related series showed that extending the linker improved ethyl cholinesterase inhibition [1]. In a separate series of quinolone-benzylpiperidine hybrids, the most potent compound exhibited an AChE IC₅₀ of 0.35 µM with >285-fold selectivity over butyrylcholinesterase .

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase

Validated Research Applications for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol Based on Quantitative Evidence


D3 Dopamine Receptor Pharmacology Studies

As a nanomolar antagonist of the D3 dopamine receptor (IC₅₀ = 14.5 nM) [1], 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol is a suitable tool compound for investigating D3 receptor-mediated signaling pathways, particularly in the context of addiction, schizophrenia, and Parkinson's disease research. Its activity distinguishes it from simpler quinoline derivatives lacking the benzylpiperidine group.

Modulation of P-glycoprotein (P-gp) in Multidrug Resistance (MDR) Models

The compound's ability to inhibit human P-gp (IC₅₀ = 100 µM) [2] makes it a relevant probe for studying drug efflux and chemosensitization in cancer cell lines overexpressing P-gp. While less potent than dedicated P-gp inhibitors, it offers a structurally distinct chemotype for investigating efflux pump modulation.

Multitarget-Directed Ligand (MTDL) Scaffold for Alzheimer's Disease

Based on class-level evidence for N-benzylpiperidine-8-hydroxyquinoline derivatives [3], this compound serves as a privileged scaffold for designing MTDLs targeting Alzheimer's disease. Its structural features support simultaneous inhibition of cholinesterases and chelation of redox-active metal ions (e.g., Cu²⁺, Fe²⁺), a dual-action approach not possible with single-target drugs like donepezil.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.